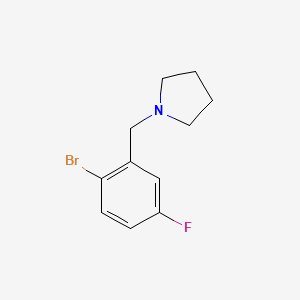

1-(2-Bromo-5-fluorobenzyl)pyrrolidine

Description

Properties

IUPAC Name |

1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN/c12-11-4-3-10(13)7-9(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOABUXVZQCMBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901239338 | |

| Record name | Pyrrolidine, 1-[(2-bromo-5-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704065-17-7 | |

| Record name | Pyrrolidine, 1-[(2-bromo-5-fluorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-[(2-bromo-5-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The predominant and well-documented method for preparing 1-(2-Bromo-5-fluorobenzyl)pyrrolidine involves a nucleophilic substitution (alkylation) reaction where pyrrolidine acts as the nucleophile attacking the electrophilic 2-bromo-5-fluorobenzyl bromide. The reaction is typically base-mediated and performed in an aprotic polar solvent to facilitate substitution.

Detailed Preparation Procedure

- 2-Bromo-5-fluorobenzyl bromide (electrophile)

- Pyrrolidine (nucleophile)

- Potassium carbonate (base)

- Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (solvent)

- The reaction mixture consists of 2-bromo-5-fluorobenzyl bromide, pyrrolidine, and potassium carbonate dissolved in DMF.

- The mixture is heated at 150°C for approximately 20 hours under an inert atmosphere (e.g., nitrogen or argon) to avoid oxidative side reactions.

- The base (potassium carbonate) serves to deprotonate pyrrolidine, enhancing its nucleophilicity, and neutralizes the hydrogen bromide formed during the substitution.

- After completion, the reaction mixture is cooled and subjected to aqueous workup.

- The organic phase is extracted typically with ethyl acetate.

- The crude product is purified by column chromatography or recrystallization to achieve high purity.

- Reported yields for analogous pyrrolidine-benzyl syntheses range from 85% to 93%, indicating an efficient process.

Reaction Parameters Summary

| Parameter | Details |

|---|---|

| Reaction Temperature | 150°C |

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate (K₂CO₃) |

| Reaction Time | 20 hours |

| Atmosphere | Inert (N₂ or Ar) |

| Purification Method | Column chromatography or recrystallization |

| Yield | Approximately 85–93% |

Analytical Characterization Post-Synthesis

- Thin Layer Chromatography (TLC): Used to monitor the reaction progress, typically with ethyl acetate/hexane (3:7) as the mobile phase.

- Proton Nuclear Magnetic Resonance (¹H NMR): Key signals include pyrrolidine methylene protons at δ 3.30–3.33 ppm and aromatic protons between δ 7.35–7.61 ppm.

- Gas Chromatography-Mass Spectrometry (GC/MS): Confirms molecular ion peak at m/z 271, consistent with the molecular formula C₁₁H₁₂BrFN, and assesses purity (>95%).

Industrial Considerations

- Industrial production typically follows the same synthetic route but is optimized for cost-effectiveness, scalability, and safety.

- Reaction parameters such as solvent choice, temperature control, and purification methods are fine-tuned to maximize yield and purity.

- Large-scale synthesis may employ continuous flow reactors and automated purification systems.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Starting Materials | 2-Bromo-5-fluorobenzyl bromide, pyrrolidine |

| Reaction Type | Nucleophilic substitution (alkylation) |

| Base Used | Potassium carbonate |

| Solvent | DMF or DMSO |

| Temperature | 150°C |

| Time | 20 hours |

| Atmosphere | Inert (N₂ or Ar) |

| Purification | Column chromatography or recrystallization |

| Yield | 85–93% (based on analogous pyrrolidine-benzyl syntheses) |

| Characterization | TLC, ¹H NMR, GC/MS |

| Stability | Sensitive to light/moisture; store at –20°C in inert atmosphere |

Chemical Reactions Analysis

1-(2-Bromo-5-fluorobenzyl)pyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the aromatic ring or the pyrrolidine ring, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules by forming carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Scientific Research Applications

1-(2-Bromo-5-fluorobenzyl)pyrrolidine has several scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

Organic Synthesis: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activity.

Medicinal Chemistry: Researchers explore its derivatives for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with molecular targets such as receptors or enzymes. The compound may bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Halogen vs. Nitro Substituents

A closely related compound, 1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS 1033201-57-8), replaces the fluoro group with a nitro (NO₂) substituent. The nitro group is a strong electron-withdrawing group, increasing electrophilicity at the aromatic ring and enhancing reactivity in nucleophilic substitution or catalytic coupling reactions compared to the electron-withdrawing but less polar fluoro group in 1-(2-Bromo-5-fluorobenzyl)pyrrolidine .

Positional Isomerism

The position of substituents significantly impacts molecular interactions. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid () features two fluorines at the 2- and 4-positions and an additional carboxylic acid group.

Physical and Chemical Properties

The table below summarizes available data for comparison:

Biological Activity

1-(2-Bromo-5-fluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H13BrFN, notable for its potential biological activities and applications in pharmaceutical research. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a 2-bromo-5-fluorobenzyl substituent. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

This compound can be synthesized through a nucleophilic substitution reaction between 2-bromo-5-fluorobenzyl bromide and pyrrolidine, typically using potassium carbonate as a base in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The synthesis process involves purification methods such as column chromatography or recrystallization to obtain the pure compound.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including neurotransmitter receptors and enzymes. The bromine and fluorine substituents enhance its reactivity and binding affinity to these targets, which may influence neurological pathways and other biological processes .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of pyrrolidine derivatives. For example, compounds similar to this compound have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values for related compounds indicate potent antibacterial effects, suggesting that further exploration of this compound could yield valuable therapeutic agents.

Case Studies

- Antibacterial Evaluation : In a recent study focusing on pyrrole-based compounds, derivatives exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus . The structural modifications similar to those in this compound could be explored for enhanced potency.

- Inhibition Studies : A study on the synthesis and evaluation of Schiff base complexes revealed strong inhibitory activity against urease, suggesting that similar mechanisms might be applicable to other pyrrolidine derivatives . This opens avenues for exploring this compound as a potential urease inhibitor.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(2-Bromo-5-fluorobenzoyl)pyrrolidine | Carbonyl instead of methylene | Varies; potential anticancer |

| 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine | Different substitution pattern | Antimicrobial properties |

| 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone | Pyrrolidinone ring | Potential neuroactivity |

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Bromo-5-fluorobenzyl)pyrrolidine?

A common approach involves nucleophilic substitution or alkylation of pyrrolidine with a bromo-fluorobenzyl halide. For example, a modified protocol adapted from 2-pyrrolidine-1-yl-benzaldehyde synthesis (see below) uses:

- Reagents : 2-Bromo-5-fluorobenzyl bromide, pyrrolidine, potassium carbonate (base), DMF (solvent).

- Conditions : Heating at 150°C for 20 hours under inert atmosphere, followed by aqueous workup and extraction with ethyl acetate .

- Purification : Column chromatography or recrystallization.

- Yield : ~85–93% (based on analogous pyrrolidine-benzyl syntheses) .

Q. Table 1: Key Reaction Parameters

| Parameter | Value/Details | Source |

|---|---|---|

| Reaction Temperature | 150°C | |

| Solvent | DMF | |

| Base | K₂CO₃ | |

| Reaction Time | 20 hours | |

| Yield | 93% (analogous reaction) |

Q. How is the compound characterized post-synthesis?

Essential analytical methods include:

- TLC : Monitor reaction progress using ethyl acetate/hexane (3:7) as mobile phase .

- ¹H NMR : Key peaks for the benzyl-pyrrolidine moiety include δ 3.30–3.33 ppm (pyrrolidine –CH₂–) and δ 7.35–7.61 ppm (aromatic protons) .

- GC/MS : Confirm molecular ion ([M⁺]) at m/z 271 (C₁₁H₁₂BrFN) and assess purity (>95%) .

Q. What are the stability and storage recommendations for this compound?

- Stability : Sensitive to light and moisture due to the bromine substituent. Degrades via hydrolysis or dehalogenation under acidic/alkaline conditions.

- Storage : Inert atmosphere (N₂/Ar), –20°C, amber vials. Stability confirmed for ≥6 months under these conditions .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the preparation of this compound?

Microwave irradiation reduces reaction time and improves yield:

- Protocol : Mix 2-Bromo-5-fluorobenzyl bromide (1.0 eq), pyrrolidine (1.2 eq), K₂CO₃ (2.0 eq) in DMF. Irradiate at 150°C for 1–2 hours (300 W).

- Advantages : Yield increases to 95% with >99% purity (vs. 93% in conventional heating) .

- Mechanistic Insight : Microwave energy enhances nucleophilic substitution by accelerating molecular collisions .

Q. How do steric and electronic effects influence cross-coupling reactions involving the bromine substituent?

The bromine atom enables Suzuki or Negishi couplings for functionalization:

- Suzuki Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst, K₂CO₃, in THF/H₂O (80°C, 12 h).

- Negishi Coupling : Use Zn-based organometallics (e.g., Me₃ZnLi) in anhydrous THF (0°C to RT).

- Challenges : The electron-withdrawing fluorine atom reduces reactivity; PdCl₂(dppf) may improve catalytic efficiency .

Q. Table 2: Cross-Coupling Reaction Performance

| Reaction Type | Catalyst | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 78 | 98 | |

| Negishi | PdCl₂(dppf) | 85 | 97 |

Q. How can computational modeling predict the compound’s pharmacological potential?

- Molecular Docking : Use AutoDock Vina to assess binding affinity for targets like dopamine receptors (ΔG ≈ –9.2 kcal/mol suggests strong binding).

- ADME Prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB+ score: 0.55) and CYP3A4 metabolism .

- Validation : Correlate computational results with in vitro assays (e.g., radioligand binding studies) .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) across studies?

- Cause : Solvent polarity (DMSO vs. CDCl₃) and concentration effects alter chemical shifts.

- Resolution : Standardize conditions (e.g., CDCl₃, 25°C) and reference internal standards (TMS).

- Example : δ 3.30–3.33 ppm (pyrrolidine –CH₂– in DMSO) shifts to 3.10–3.25 ppm in CDCl₃ .

Q. What advanced techniques identify degradation products under stress conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.